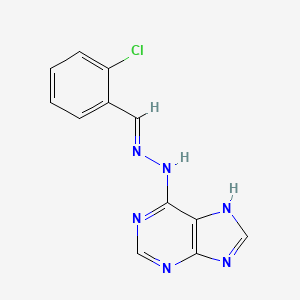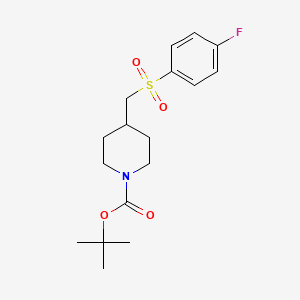![molecular formula C18H17ClFNO2 B2497222 (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one CAS No. 477871-12-8](/img/structure/B2497222.png)
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from acetoacetic esters, and employs reagents like dimethylamino compounds to introduce the desired functional groups. For example, Lovro Selič and colleagues describe a method for preparing compounds with dimethylamino groups, which could be analogous to the synthesis of the compound (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one" has been extensively studied using techniques like single crystal X-ray diffraction. For instance, T. Shetty et al. explored the crystal structure of a compound demonstrating potential for optical limiting applications, showcasing the importance of structural analysis in understanding material properties (Shetty et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the formation of heterocyclic systems, highlighting the versatility of these molecules in synthetic chemistry. Selič and team's work illustrates the use of dimethylamino components in the synthesis of various heterocyclic compounds, showcasing the chemical reactivity of these entities (Selič, Grdadolnik, & Stanovnik, 1997).
Physical Properties Analysis
Physical properties such as thermal stability and melting points are critical for understanding the practical applications of a compound. The study by T. Shetty et al. provides insights into the thermal stability and melting point of a compound with structural similarities, indicating its potential suitability for nonlinear optical (NLO) applications (Shetty et al., 2018).
Chemical Properties Analysis
The chemical properties of compounds like "(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one" are of great interest due to their potential applications in materials science. The work of A. Najiya et al., focusing on the molecular structure, vibrational wavenumbers, and hyperpolarizability of a similar compound, underscores the importance of chemical properties in determining a compound's suitability for specific applications (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Wissenschaftliche Forschungsanwendungen
Fluorescence and Photophysical Properties
Research has shown that derivatives similar to the specified compound have been synthesized and studied for their fluorescence and photophysical properties. These compounds exhibit intriguing behaviors such as solvatochromism, indicating potential uses in optical devices and materials science. For instance, studies on substituted chalcone derivatives have explored their nonlinear optical absorption, revealing a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting applications in optical limiters and devices (Rahulan et al., 2014).
Anticancer and Antimicrobial Activities
Substituted chalcone ligands, including those with structural similarities to the compound , have been synthesized and assessed for their biological activities. Some of these compounds have shown significant anticancer activities against breast cancer cell lines, suggesting their potential as chemotherapeutics (Singh et al., 2016). Moreover, chalcone derivatives have also been investigated for antimicrobial properties against a range of pathogens, indicating their relevance in developing new antimicrobial agents (Liaras et al., 2011).
Molecular Structure and Charge Transfer Studies
The molecular structures of related chalcones have been characterized, revealing insights into their intermolecular interactions and packing motifs. Such studies are fundamental in understanding the material properties and designing molecules with desired electronic and optical characteristics. For instance, analysis of substituted (2E)-3-(2-fluoro-4-phenoxyphenyl)-1-phenylprop-2-en-1-ones has provided detailed structural insights, highlighting the significance of π interactions in their stability and behavior (Chopra et al., 2007).
Optical Properties and Dye Applications
The optical properties of similar compounds have been extensively studied, with some demonstrating strong emission solvatochromism, which is characteristic of compounds undergoing intramolecular charge transfer. These findings are critical for applications in dye-sensitized solar cells and organic LEDs, where the ability to modulate optical properties is key (Hoffert et al., 2017).
Eigenschaften
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c1-21(2)11-10-18(22)13-6-8-14(9-7-13)23-12-15-16(19)4-3-5-17(15)20/h3-11H,12H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLLAAIMAXZINU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/no-structure.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)
![2-[2-({[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2497145.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)


![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)


![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)